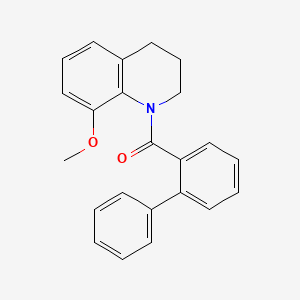
biphenyl-2-yl(8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a biphenyl moiety linked to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride, followed by cyclization with a methoxy-substituted tetrahydroquinoline precursor. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation step .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the tetrahydroquinoline structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative used in the production of polychlorinated biphenyls (PCBs) and other organic compounds.
8-Methoxyquinoline: A related compound with known antimicrobial properties.
Uniqueness: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combined biphenyl and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-7-11-18-12-8-16-24(22(18)21)23(25)20-14-6-5-13-19(20)17-9-3-2-4-10-17/h2-7,9-11,13-15H,8,12,16H2,1H3 |
InChI Key |
SGYWJZUYIXKQJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















